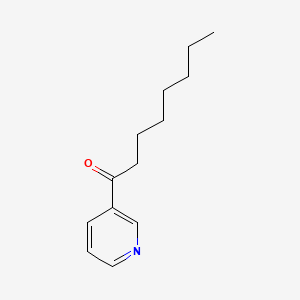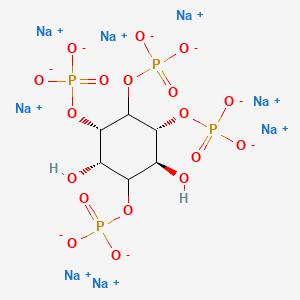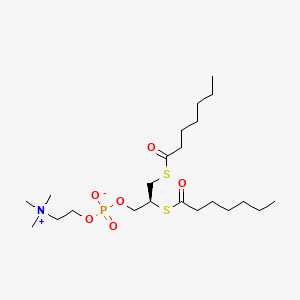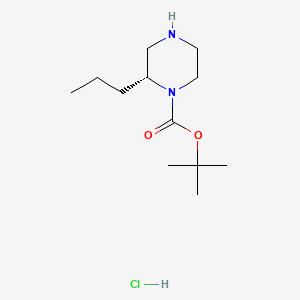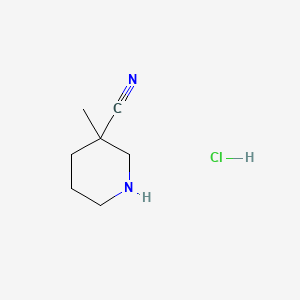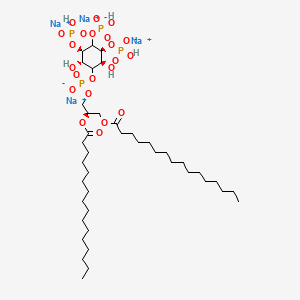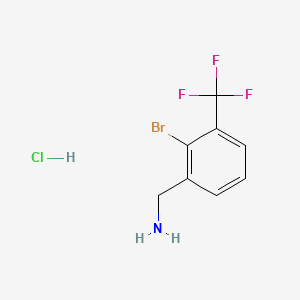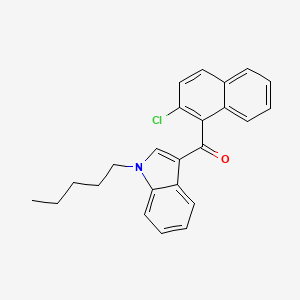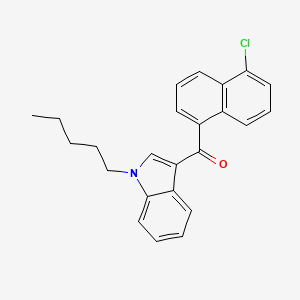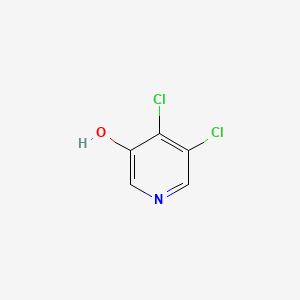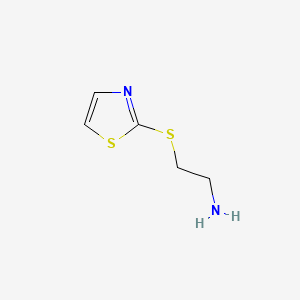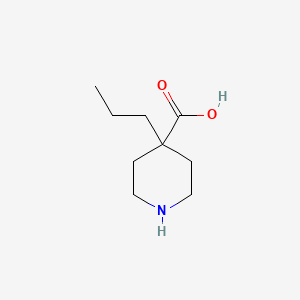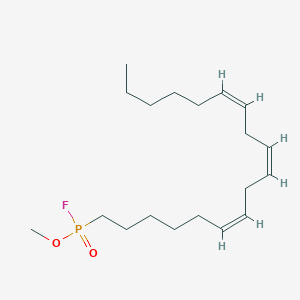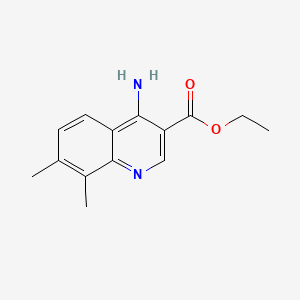
4-Amino-7,8-dimethylquinoline-3-carboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-7,8-dimethylquinoline-3-carboxylic acid ethyl ester is a quinoline derivative with significant importance in various fields of scientific research This compound is known for its unique chemical structure, which includes an ethyl ester group, an amino group, and two methyl groups attached to the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7,8-dimethylquinoline-3-carboxylic acid ethyl ester typically involves the condensation of 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalyst such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate. This reaction is carried out at elevated temperatures, around 80°C, to yield the desired quinoline derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more sustainable .
化学反応の分析
Types of Reactions
4-Amino-7,8-dimethylquinoline-3-carboxylic acid ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The amino and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. These reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include nitroquinoline derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds.
科学的研究の応用
4-Amino-7,8-dimethylquinoline-3-carboxylic acid ethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents for infectious diseases and cancer.
作用機序
The mechanism of action of 4-Amino-7,8-dimethylquinoline-3-carboxylic acid ethyl ester involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the quinoline ring can intercalate into DNA, disrupting its function. Additionally, the compound can inhibit enzymes involved in critical biological processes, leading to its antimicrobial and anticancer effects .
類似化合物との比較
Similar Compounds
Similar compounds to 4-Amino-7,8-dimethylquinoline-3-carboxylic acid ethyl ester include:
- Ethyl 2,4-dimethylquinoline-3-carboxylate
- 4-Hydroxyquinoline
- 2-Hydroxyquinoline
Uniqueness
The combination of these groups with the quinoline ring system makes it a versatile compound for various scientific research applications .
特性
CAS番号 |
1235377-71-5 |
|---|---|
分子式 |
C14H16N2O2 |
分子量 |
244.294 |
IUPAC名 |
ethyl 4-amino-7,8-dimethylquinoline-3-carboxylate |
InChI |
InChI=1S/C14H16N2O2/c1-4-18-14(17)11-7-16-13-9(3)8(2)5-6-10(13)12(11)15/h5-7H,4H2,1-3H3,(H2,15,16) |
InChIキー |
CGJRHPMLYWTVSV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C(C=CC2=C1N)C)C |
同義語 |
4-Amino-7,8-dimethylquinoline-3-carboxylic acid ethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


